DL-erythro Ritalinic Acid-d10 (Major) - 1330166-48-7

DL-erythro Ritalinic Acid-d10 (Major)

Catalog Number: EVT-1489396
CAS Number: 1330166-48-7
Molecular Formula: C₁₃H₇D₁₀NO₂
Molecular Weight: 229.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DL-erythro Ritalinic Acid-d10 (Major) is a stable isotope labelled compound . It belongs to the Methylphenidate API family . The molecular formula is C13H7D10NO2 and the molecular weight is 229.34 . It is used as an impurity reference material .

Synthesis Analysis

The synthesis of DL-erythro Ritalinic Acid-d10 (Major) has been reported in the literature . It was synthesized in good yield, with a sufficient ratio of D0/D10, and 99% purity . This makes it a useful internal standard for the quantitation of ritalinic acid .

Molecular Structure Analysis

The molecular structure of DL-erythro Ritalinic Acid-d10 (Major) is represented by the formula C13H7D10NO2 . The compound has two defined atom stereocenters . The InChI representation of the compound is InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1/i4D2,5D2,8D2,9D2,11D,12D .

Physical And Chemical Properties Analysis

The physical and chemical properties of DL-erythro Ritalinic Acid-d10 (Major) include a molecular weight of 229.34 g/mol . Other computed properties include XLogP3 of -2.4, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 3, Exact Mass of 229.188696244 g/mol, Monoisotopic Mass of 229.188696244 g/mol, Topological Polar Surface Area of 49.3 Ų, Heavy Atom Count of 16, Formal Charge of 0, Complexity of 236, and Isotope Atom Count of 10 .

Applications

The primary application of DL-erythro-Ritalinic Acid-d10 (Major) in scientific research is as an internal standard in pharmacokinetic and metabolic studies of methylphenidate (MPH) [].

  • Pharmacokinetic Studies: Researchers utilize DL-erythro-Ritalinic Acid-d10 (Major) to accurately quantify the levels of MPH and its metabolites, including ritalinic acid, in biological samples like blood, plasma, or urine []. This helps in understanding how MPH is absorbed, distributed, metabolized, and excreted in the body.
  • Metabolic Studies: The use of DL-erythro-Ritalinic Acid-d10 (Major) allows researchers to track the metabolic pathways of MPH by distinguishing between the deuterated standard and the naturally occurring metabolites. This helps in determining the rate of MPH metabolism and identifying the enzymes involved in the process [].

DL-Threo-Methylphenidate

  • Compound Description: DL-Threo-Methylphenidate is a central nervous system stimulant primarily used to treat attention deficit hyperactivity disorder (ADHD). It is a racemic mixture containing both D-threo and L-threo enantiomers. []
  • Relevance: DL-Threo-Methylphenidate is the parent compound of DL-Erythro Ritalinic Acid-d10 (Major). Metabolically, DL-Threo-Methylphenidate undergoes de-esterification to produce its major metabolite, DL-Ritalinic Acid, of which DL-Erythro Ritalinic Acid is a stereoisomer. []

DL-Ritalinic Acid

  • Compound Description: DL-Ritalinic Acid is the major metabolite of DL-Threo-Methylphenidate. It is a racemic mixture containing both erythro and threo diastereomers, with each diastereomer further comprised of D- and L-enantiomers. []
  • Relevance: DL-Erythro Ritalinic Acid-d10 (Major) is a deuterated form of one of the stereoisomers found in DL-Ritalinic Acid. Specifically, it is the deuterated analog of the naturally more abundant erythro form of ritalinic acid. []

D-Threo-Methylphenidate

  • Compound Description: D-Threo-Methylphenidate (also known as Dexmethylphenidate) is the pharmacologically active enantiomer of DL-Threo-Methylphenidate. It is often preferred clinically due to its improved efficacy and side effect profile compared to the racemic mixture. []
  • Relevance: D-Threo-Methylphenidate is stereospecifically metabolized to D-Ritalinic Acid (comprising both erythro and threo isomers), highlighting the stereoselective nature of the metabolic pathway and its relevance to understanding the pharmacokinetics of DL-Erythro Ritalinic Acid-d10 (Major). []

L-Ritalinic Acid

  • Compound Description: L-Ritalinic Acid is the less abundant enantiomer of DL-Ritalinic acid, present in lower concentrations compared to the D-enantiomer after oral administration of DL-Threo-Methylphenidate. []
  • Relevance: The differing ratios of D-Threo-Methylphenidate to L-Threo-Methylphenidate and D-Ritalinic Acid to L-Ritalinic Acid observed in urine following oral versus intravenous administration of the racemic parent drug highlight the impact of stereoselective metabolism on the pharmacokinetic profile of these compounds. This knowledge is crucial when studying the deuterated analog, DL-Erythro Ritalinic Acid-d10 (Major), and its potential differences in absorption, distribution, metabolism, and excretion. []

Threo-DL-p-Hydroxymethylphenidate

  • Compound Description: Threo-DL-p-Hydroxymethylphenidate is a hydroxylated metabolite of DL-Threo-Methylphenidate. Research suggests it may contribute to the overall pharmacological effects of the parent drug. []
  • Relevance: The presence of hydroxylated metabolites like Threo-DL-p-Hydroxymethylphenidate in the metabolic pathway of DL-Threo-Methylphenidate suggests the possibility of similar metabolic transformations for DL-Erythro Ritalinic Acid-d10 (Major). Understanding such parallels is vital for comprehensive metabolic profiling. []
  • Compound Description: Erythro-DL-p-Hydroxymethylphenidate is a hydroxylated metabolite of DL-Threo-Methylphenidate. It exhibits different pharmacological activity compared to its threo-diastereomer. []
  • Relevance: The distinct pharmacological profiles of erythro- and threo-diastereomers emphasize the importance of stereochemistry in drug activity. This underscores the need to consider stereochemical factors when investigating the effects and behavior of DL-Erythro Ritalinic Acid-d10 (Major). []
  • Compound Description: Threo-DL-p-Hydroxyritalinic acid is a hydroxylated metabolite of both Threo-DL-p-Hydroxymethylphenidate and DL-Ritalinic Acid, arising from the de-esterification of Threo-DL-p-Hydroxymethylphenidate. []
  • Relevance: The presence of Threo-DL-p-Hydroxyritalinic acid in the metabolic pathway indicates that DL-Ritalinic Acid (and potentially its deuterated analog, DL-Erythro Ritalinic Acid-d10) can undergo further metabolic transformations, including hydroxylation, to generate additional metabolites. []
  • Compound Description: Erythro-DL-p-Hydroxyritalinic acid is a hydroxylated metabolite of Erythro-DL-p-Hydroxymethylphenidate, formed via de-esterification. []
  • Relevance: Similar to its methyl ester counterpart, the existence of Erythro-DL-p-Hydroxyritalinic Acid reinforces the significance of stereochemical considerations when analyzing the metabolic fate of DL-Erythro Ritalinic Acid-d10 (Major) and its potential metabolites. []

Properties

CAS Number

1330166-48-7

Product Name

DL-erythro Ritalinic Acid-d10 (Major)

Molecular Formula

C₁₃H₇D₁₀NO₂

Molecular Weight

229.34

Synonyms

(αR,2S)-rel-Phenyl-2-piperidineacetic Acid; (R*,S*)-2-Phenyl-2-(2-piperidyl)acetic Acid-d10;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.